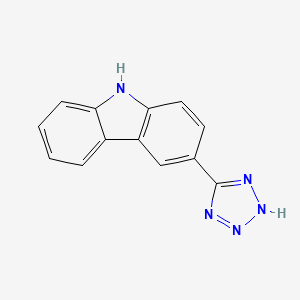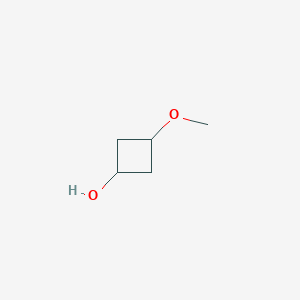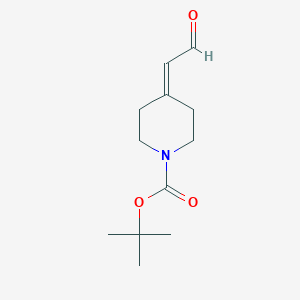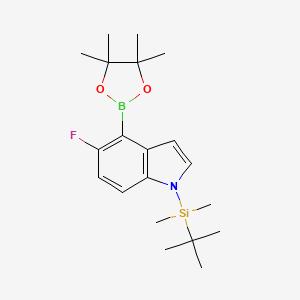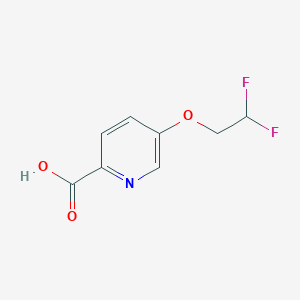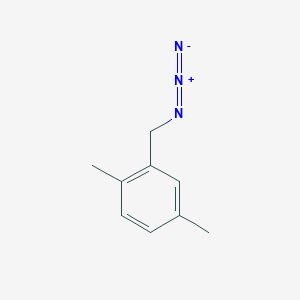
2,5-Dimethylbenzyl azide
Overview
Description
2,5-Dimethylbenzyl azide is an organic compound with the molecular formula C9H11N3. It is a derivative of benzyl azide, where the benzyl group is substituted with two methyl groups at the 2nd and 5th positions .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One common method is the nucleophilic substitution reaction of alkyl halides or tosylates with alkali azides, which results in alkyl azides . Another method involves the use of azidotrimethylsilane (TMSN3) as an azide source in the presence of copper(II) triflate [Cu(OTf)2], which enables a direct synthesis of organic azides from secondary benzylic alcohols .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzyl group substituted with two methyl groups and an azide group. The azide group consists of three nitrogen atoms in a row, carrying a net charge of -1 .Chemical Reactions Analysis
Azides, including this compound, can act as nucleophiles in S_N2 reactions, displacing primary and secondary alkyl halides and sulfonates . They can also undergo acid-catalyzed intramolecular rearrangement, serving as a potent synthetic route to amines .Scientific Research Applications
1. Photochemistry and Chemical Reaction Studies
- Aryl azides like 2,5-dimethylbenzyl azide have been extensively studied for their photochemical properties. Research indicates the formation of intermediate compounds like dehydroazepine during their photochemistry. Such studies are crucial for understanding reaction mechanisms and designing novel photochemical processes (Shields et al., 1987).
2. Biological Activity and Compound Synthesis
- The structure and activity of compounds structurally similar to this compound, like 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, have been explored for their cytotoxicity and antioxidant properties. This research contributes significantly to pharmaceutical and therapeutic applications, offering insights into compound synthesis and biological activity (Saurav & Kannabiran, 2012).
3. Material Science and Engineering
- Studies involving azides, including this compound derivatives, have led to advancements in material sciences. For instance, azide-functionalized polymers have been utilized in creating crosslinked anion exchange membranes for alkaline fuel cells. This application demonstrates the importance of such chemical compounds in developing new materials and technologies (Xue et al., 2017).
4. Bioorthogonal Chemistry
- Azides, including derivatives of this compound, are pivotal in bioorthogonal chemistry, which is crucial for labeling and tracking biological molecules in living systems. This chemistry is essential in biological research and pharmaceutical development, enabling the study of biological processes in real-time without interfering with them (Agard et al., 2006).
Mechanism of Action
Target of Action
The primary target of 2,5-Dimethylbenzyl azide is the formation of carbon-nitrogen bonds in nucleophilic substitution reactions . The azide ion, which is the conjugate base of hydrazoic acid, is an extremely good nucleophile . It is more nucleophilic than any amine, making it highly efficient in forming C-N bonds .
Mode of Action
This compound interacts with its targets through nucleophilic substitution reactions . In these reactions, primary and secondary alkyl halides and sulfonates are readily displaced by the azide ion, resulting in alkyl azides . This interaction results in the formation of new C-N bonds, which are crucial for various biochemical processes .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation of C-N bonds. The azide ion serves as a “masked” amine . When treated with a reducing agent, organic azides can be reduced to primary amines, liberating nitrogen in the process . This makes for a very useful route to primary amines from alkyl halides .
Pharmacokinetics
The pharmacokinetics of this compound, like other chemical compounds, involves absorption, distribution, metabolism, and elimination (ADME) . The compound’s bioavailability is influenced by these processes.
Result of Action
The result of the action of this compound is the formation of new C-N bonds through nucleophilic substitution reactions . This leads to the production of alkyl azides and, upon reduction, primary amines . These products play crucial roles in various biochemical processes.
Future Directions
The use of azides, including 2,5-Dimethylbenzyl azide, in organic synthesis continues to be an area of active research. For instance, the intramolecular amination via acid-catalyzed rearrangement of azides has been demonstrated as a potent alternative to intermolecular direct electrophilic routes . This opens up new possibilities for the synthesis of amines, including those that are difficult to access and valuable heterocyclic amines.
Biochemical Analysis
Biochemical Properties
2,5-Dimethylbenzyl azide plays a significant role in biochemical reactions, particularly in the field of bioorthogonal chemistry. It is known to interact with various enzymes and proteins through azide-alkyne cycloaddition reactions, also known as “click chemistry.” This reaction is catalyzed by copper(I) ions and is highly specific and efficient. The compound can be used to label biomolecules, enabling the study of protein interactions, cellular processes, and metabolic pathways. Additionally, this compound can interact with nucleophiles, leading to the formation of stable triazole linkages .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins involved in these pathways through covalent attachment. This modification can alter the activity of enzymes and receptors, leading to changes in gene expression and cellular metabolism. For example, the compound can inhibit or activate specific signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic substitution reactions. The azide group in the compound acts as a nucleophile, attacking electrophilic centers in biomolecules. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules. The resulting modifications can inhibit or activate enzymatic activity, alter protein-protein interactions, and influence gene expression. The compound’s ability to form stable triazole linkages through click chemistry is particularly useful for studying molecular interactions and pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can be used to study specific biochemical pathways without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxicity studies have shown that high doses can lead to adverse effects, including organ damage and systemic toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s ability to form stable triazole linkages also plays a role in its metabolic fate, as these linkages can alter the activity of metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and molecular size. Studies have shown that this compound can accumulate in certain tissues, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s ability to form covalent bonds with proteins also allows it to be used as a tool for studying subcellular localization and protein trafficking .
properties
IUPAC Name |
2-(azidomethyl)-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-3-4-8(2)9(5-7)6-11-12-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQRLULGOIIXCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



